N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide
Overview
Description
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a nitro group on the benzene ring, along with a sulfonamide functional group
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Result of Action
Related compounds have been shown to have promising antimicrobial and anticancer activities . These effects are often the result of the compound’s interaction with its targets, leading to changes in the biological processes of the organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide typically involves the following steps:
Halogenation: The bromination and chlorination of the phenyl and benzene rings are carried out using bromine and chlorine reagents under controlled conditions.
Sulfonation: The sulfonamide group is introduced by reacting the halogenated nitrobenzene with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide.
Oxidation: Formation of oxidized sulfonamide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide derivatives: Compounds with similar structures but different substituents.
N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide: A reduced form of the compound.
4-Bromophenylacetic acid: A related compound with a bromine atom on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₈BrClN₂O₄S
- Molecular Weight : 312.73 g/mol
- CAS Number : 137-49-5
- Synonyms : 3-Nitro-4-chloro-benzenesulfonamide, N-(3-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in microbial and cancer cell lines. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth and replication. Additionally, the compound has shown potential in modulating pathways involved in cancer cell proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties against various bacterial strains. The effectiveness was evaluated using the turbidimetric method against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using the MCF7 human breast adenocarcinoma cell line demonstrated that the compound induces cytotoxic effects.
Table 2: Anticancer Activity Results
Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
---|---|---|
10 | 75 | 15 |
25 | 50 | |
50 | 30 |
The IC₅₀ value indicates that at a concentration of 15 µM, the compound reduces cell viability by approximately 50%, highlighting its potential as a therapeutic agent against breast cancer.
Case Studies
In a recent study, researchers synthesized various derivatives of sulfonamide compounds, including this compound. The derivatives were tested for their biological activity, revealing that modifications in the chemical structure significantly influenced their efficacy against cancer cells . Molecular docking studies further elucidated the binding affinity of these compounds to target proteins involved in cancer progression.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNJAQHYINCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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